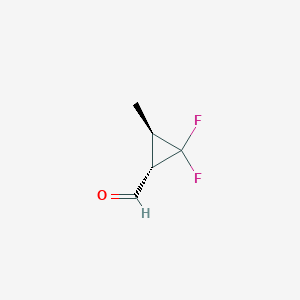
2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide, also known as QNZ, is a small molecule inhibitor of NF-κB, a transcription factor that plays a crucial role in inflammation, immunity, and cancer. QNZ has been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections.
作用機序
2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide exerts its pharmacological effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide binds to the cysteine residue of the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent gene transcription. By inhibiting NF-κB, 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide reduces the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and promotes apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide induces cell cycle arrest, apoptosis, and autophagy, and inhibits angiogenesis and metastasis. In immune cells, 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide suppresses the production of pro-inflammatory cytokines and promotes the differentiation of regulatory T cells. In viral infections, 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide inhibits the replication of viruses by targeting host factors involved in viral entry, replication, and assembly.
実験室実験の利点と制限
2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified to improve its pharmacokinetic and pharmacodynamic properties. 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide has been extensively studied for its pharmacological effects, and its mechanism of action is well understood. However, 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide also has some limitations. It is a non-specific inhibitor that can affect other signaling pathways besides NF-κB. 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide can also induce cytotoxicity and apoptosis in non-cancer cells at high concentrations.
将来の方向性
2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide has several potential future directions in research and development. One direction is the optimization of 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide analogs with improved potency, selectivity, and pharmacokinetic properties. Another direction is the combination of 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide with other drugs or therapies to enhance its therapeutic efficacy and reduce its toxicity. 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide can also be used as a tool to investigate the role of NF-κB in various diseases and to identify new targets for drug development. Finally, 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide can be used as a lead compound for the development of new drugs that target NF-κB and other transcription factors involved in disease pathogenesis.
合成法
2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide can be synthesized through a multi-step process starting from 2-aminobenzamide. The first step involves the reaction of 2-aminobenzamide with thiosemicarbazide to form 2-(2-amino-phenyl)-1,3-thiazolidin-4-one. This intermediate is then reacted with 2-chloro-4,5-dicyanoimidazole to form 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-amino-phenyl)acetamide. Finally, the amino group of the quinazoline ring is protected with 3-phenylpropylamine to yield 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide.
科学的研究の応用
2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, prostate, lung, and colon cancer. 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In autoimmune disorders, 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide has been shown to suppress the production of pro-inflammatory cytokines and alleviate the symptoms of rheumatoid arthritis and multiple sclerosis. In viral infections, 2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide has been shown to inhibit the replication of HIV, hepatitis B and C viruses, and influenza A virus.
特性
CAS番号 |
2309625-44-1 |
|---|---|
製品名 |
2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide |
分子式 |
C19H19N3O2S |
分子量 |
353.44 |
IUPAC名 |
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-phenylpropyl)acetamide |
InChI |
InChI=1S/C19H19N3O2S/c23-17(20-12-6-9-14-7-2-1-3-8-14)13-22-18(24)15-10-4-5-11-16(15)21-19(22)25/h1-5,7-8,10-11H,6,9,12-13H2,(H,20,23)(H,21,25) |
InChIキー |
LQJJHKWGVKFFOK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCNC(=O)CN2C(=O)C3=CC=CC=C3NC2=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1-Phenylpyrazol-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3010012.png)

![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3010014.png)
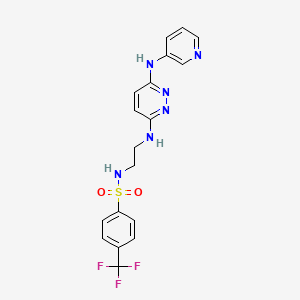
![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B3010018.png)
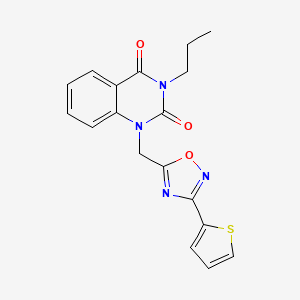
![3-(2-Chloro-benzyl)-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B3010022.png)
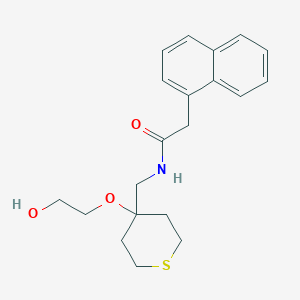
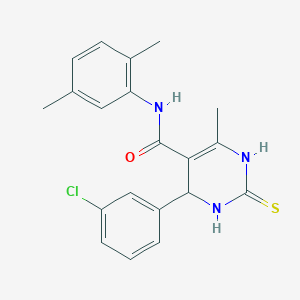

![5-[Butyl(methyl)amino]-2-(isobutyrylamino)benzoic acid](/img/structure/B3010028.png)
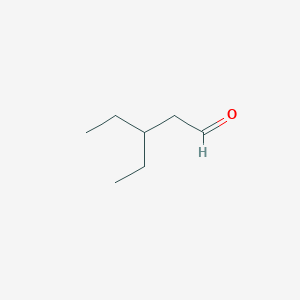
![3-((6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl)benzonitrile](/img/structure/B3010030.png)
